De-O-methylacetovanillochromene
Overview
Description
De-O-methylacetovanillochromene is a natural product derived from the herbs of Centaurea solstitialis L. It is known for its applications in life sciences research. The compound has the IUPAC name 1-(8-hydroxy-2,2-dimethylchromen-6-yl)ethanone and a molecular formula of C13H14O3 . It is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
De-O-methylacetovanillochromene can be synthesized through various chemical routes. One common method involves the extraction from natural sources such as Centaurea solstitialis L. The compound can also be synthesized in the laboratory using specific reagents and conditions. Industrial production methods typically involve large-scale extraction and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
De-O-methylacetovanillochromene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield hydroxy derivatives.
Scientific Research Applications
De-O-methylacetovanillochromene has a wide range of applications in scientific research. In chemistry, it is used as a reference compound for studying the properties of chromenes and related compounds . In biology, it is utilized in studies involving natural product chemistry and plant-derived compounds . In medicine, this compound is investigated for its potential antioxidant properties and its role in various biological pathways . Industrially, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of De-O-methylacetovanillochromene involves its interaction with specific molecular targets and pathways. It is known to exert its effects through antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. The compound’s molecular targets include various enzymes and proteins involved in oxidative stress response pathways.
Comparison with Similar Compounds
De-O-methylacetovanillochromene is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other chromenes and phenolic compounds, such as 6-acetyl-8-hydroxy-2,2-dimethylchromene and 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone. These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
1-(8-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)11(15)7-10/h4-7,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQPPXFOPXPHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)O)OC(C=C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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